molecular formula C36H38N2O3 B11183776 N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide

Cat. No.: B11183776
M. Wt: 546.7 g/mol
InChI Key: HVFXWEVMMPNFBO-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pentyl and Phenyl Groups: The final steps involve the coupling of the pentyl and phenyl groups to the quinoline core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C36H38N2O3

Molecular Weight

546.7 g/mol

IUPAC Name

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-pentyl-N-phenylbenzamide

InChI

InChI=1S/C36H38N2O3/c1-4-5-7-12-27-17-19-28(20-18-27)36(40)38(30-13-8-6-9-14-30)34-25-26(2)37(33-16-11-10-15-32(33)34)35(39)29-21-23-31(41-3)24-22-29/h6,8-11,13-24,26,34H,4-5,7,12,25H2,1-3H3

InChI Key

HVFXWEVMMPNFBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)N(C2CC(N(C3=CC=CC=C23)C(=O)C4=CC=C(C=C4)OC)C)C5=CC=CC=C5

Origin of Product

United States

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